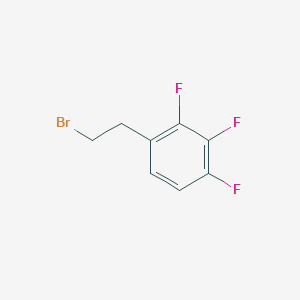

1-(2-Bromoethyl)-2,3,4-trifluorobenzene

Übersicht

Beschreibung

1-(2-Bromoethyl)-2,3,4-trifluorobenzene is an organic compound that belongs to the class of aryl bromides It features a benzene ring substituted with three fluorine atoms and a bromoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2,3,4-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,4-trifluorotoluene followed by a substitution reaction with ethylene bromide. The reaction typically requires a catalyst such as iron(III) bromide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and substitution reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromoethyl)-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include azido, thiol, or amino derivatives.

Oxidation: Products include trifluoromethyl benzaldehyde or trifluoromethyl benzoic acid.

Reduction: Products include ethyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-2,3,4-trifluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethyl)-2,3,4-trifluorobenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromoethane: A simpler alkyl bromide with similar reactivity but lacking the aromatic and fluorinated components.

2-Bromoethylbenzene: Similar structure but without the trifluoromethyl groups, leading to different chemical properties and reactivity.

1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, resulting in different steric and electronic effects.

Uniqueness

1-(2-Bromoethyl)-2,3,4-trifluorobenzene is unique due to the presence of both the bromoethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various research and industrial applications.

Biologische Aktivität

1-(2-Bromoethyl)-2,3,4-trifluorobenzene (CAS No. 887586-25-6) is a halogenated aromatic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrF

- Molecular Weight : 239.04 g/mol

- IUPAC Name : this compound

- Purity : 97% (as per supplier specifications) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Cellular Uptake : Its bromine and trifluoromethyl groups enhance lipophilicity, facilitating cellular membrane permeability and accumulation in specific tissues .

- Reactive Species Formation : The presence of bromine can lead to the generation of reactive species that may induce oxidative stress in cells, contributing to its cytotoxic effects .

Anticancer Properties

This compound has been evaluated for its anticancer activity in various studies:

- Cell Lines Tested :

- A549 (lung carcinoma)

- MCF-7 (breast carcinoma)

- HEPG-2 (hepatocellular carcinoma)

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against these cancer cell lines. For example, at certain concentrations, it significantly inhibited cell proliferation and induced apoptosis .

Antimicrobial Activity

Recent investigations have indicated that compounds similar to this compound possess antimicrobial properties. Though specific data on this compound's antimicrobial activity is limited, its structural analogs have shown effectiveness against various bacterial strains .

Study 1: Anticancer Activity Assessment

A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 10 µM after 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 .

Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme interactions, it was found that the compound inhibited CDK9 activity with an IC value of approximately 15 µM. This inhibition correlated with reduced phosphorylation of RNA polymerase II, indicating a potential pathway through which the compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(Bromomethyl)-2-fluorobenzene | Structure | Moderate anticancer activity |

| 1-(Bromoethyl)-3-fluorobenzene | Structure | Lower enzyme inhibition |

| 1-(Trifluoromethyl)-benzene | Structure | Minimal biological activity |

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZDQVMPZAEHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCBr)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277864 | |

| Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-25-6 | |

| Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.